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Compound Name:
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hydrochloride

Cat. No.: B1525384 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-Azaspiro[2.5]octane
Hydrochloride

Abstract
6-Azaspiro[2.5]octane hydrochloride is a spirocyclic amine that has garnered significant

interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its

unique three-dimensional structure offers a distinct advantage in drug design, enabling the

exploration of novel chemical space and the modulation of physicochemical properties to

improve pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the core

physicochemical properties of 6-Azaspiro[2.5]octane hydrochloride, offering insights into its

structural characteristics, analytical determination, synthesis, and handling. This document is

intended for researchers, chemists, and drug development professionals who utilize or intend

to utilize this scaffold in their work.

Chemical Identity and Molecular Structure
6-Azaspiro[2.5]octane hydrochloride is the hydrochloride salt of the parent base, 6-

Azaspiro[2.5]octane. The defining feature of this molecule is the spirocyclic system, where a

cyclopropane ring and a piperidine ring are joined by a single common carbon atom.[3] This

arrangement imparts significant conformational rigidity and a three-dimensional character that

is highly sought after in modern drug discovery.[3]
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The hydrochloride salt form is typically preferred for its improved stability and solubility in polar

solvents, making it more amenable to handling and formulation.[1]

Caption: 2D representation of 6-Azaspiro[2.5]octane hydrochloride.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name

6-
azaspiro[2.5]octane;hydro
chloride

[4]

CAS Number 1037834-62-0 [1][4][5]

Molecular Formula C₇H₁₄ClN [1][2][4][5]

Molecular Weight 147.64 g/mol [1][2][4]

Canonical SMILES C1CC12CCNCC2.Cl [1][4]

| InChI Key | IDGDUKPISDZPDY-UHFFFAOYSA-N |[1] |

Core Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application,

from predicting its behavior in a reaction to its pharmacokinetic profile in a biological system.

Table 2: Summary of Physicochemical Properties
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Property Value / Description Experimental Method

Appearance
White crystalline solid or
yellow powder.

Visual Inspection

Solubility
Soluble in polar solvents such

as water and alcohols.
Solubility Assessment

Melting Point
Data not consistently available;

varies with purity.

Differential Scanning

Calorimetry (DSC)

pKa Data not available. Potentiometric Titration

| LogP | 2.28 (Calculated for parent amine) | Calculated |

Physical State and Solubility
6-Azaspiro[2.5]octane hydrochloride is consistently described as a solid at room

temperature.[1] Its ionic nature as a hydrochloride salt contributes to its solubility in polar protic

solvents like water and methanol, a critical attribute for its use in various aqueous reaction

media and for biological screening assays.[1]

Melting Point Determination
While specific melting point values are not widely published, this is a critical parameter for

assessing purity.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Sample Preparation: Accurately weigh 1-3 mg of 6-Azaspiro[2.5]octane hydrochloride into

an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a

reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

Thermal Program:

Equilibrate the sample at 25 °C.
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Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well

beyond the expected melting point (e.g., 250 °C).

Data Analysis: The melting point is determined as the onset temperature of the endothermic

peak on the resulting thermogram. The peak area can be used to calculate the heat of

fusion.

Causality: DSC is the preferred method over traditional melting point apparatus because it

provides more accurate and reproducible data. It measures the heat flow required to raise the

sample's temperature, providing a clear thermodynamic profile of the phase transition.

Acidity Constant (pKa)
The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which

profoundly impacts its solubility, membrane permeability, and receptor binding. The pKa of 6-
Azaspiro[2.5]octane hydrochloride corresponds to the secondary amine within the piperidine

ring.

Experimental Protocol: pKa Determination via Potentiometric Titration

Solution Preparation: Prepare a solution of 6-Azaspiro[2.5]octane hydrochloride of known

concentration (e.g., 0.01 M) in deionized water or a water/co-solvent mixture.

Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with

a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small,

precise increments.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, which can be determined from the first derivative of the titration curve.

Causality: This method directly measures the change in proton concentration as the amine is

deprotonated by the base, providing a reliable and direct measurement of the acid dissociation

constant.

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of 6-Azaspiro[2.5]octane hydrochloride requires a suite of

analytical techniques.

Analytical Workflow

Synthesized
Compound

Mass Spectrometry
(MS)

Confirms
MW

Infrared Spectroscopy
(IR)

Identifies
Functional Groups

Nuclear Magnetic
Resonance (NMR)

Elucidates
Structure

Purity & Identity
Confirmed

Click to download full resolution via product page

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

structural elucidation.[1] ¹H NMR would show distinct signals for the protons on the

cyclopropane and piperidine rings, while ¹³C NMR would confirm the presence of the seven

unique carbon atoms in the structure.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]

For 6-Azaspiro[2.5]octane hydrochloride, analysis would show the molecular ion for the

free base (C₇H₁₃N) at approximately m/z 111.18.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.[1] The

spectrum would be expected to show characteristic N-H stretching vibrations for the

secondary ammonium salt and C-H stretches for the alkane components.

Synthesis and Reactivity
Synthetic Route
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A documented synthesis involves the chemoselective reduction and subsequent hydrolysis of a

dinitrile precursor.[1]

Protocol: Synthesis from (1-cyanomethyl-cyclopropyl)-acetonitrile[1]

Reaction Setup: In an inert atmosphere, charge a reaction vessel with (1-cyanomethyl-

cyclopropyl)-acetonitrile and toluene.

Catalyst Addition: Add titanium(IV) isopropoxide as a catalyst.

Reduction: Heat the reaction mixture to 60°C and maintain for 24 hours to facilitate the

reduction of the dinitrile.

Hydrolysis and Salt Formation: Cool the mixture to room temperature. Add hydrochloric acid

and stir for an additional 4 hours. This step hydrolyzes the intermediate and forms the final

hydrochloride salt.

Isolation: The product, 6-Azaspiro[2.5]octane hydrochloride, can then be isolated, typically

as a powder.[1]
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Start: (1-cyanomethyl-cyclopropyl)
-acetonitrile in Toluene

Add Ti(OⁱPr)₄ Catalyst
Heat to 60°C for 24h

Intermediate Formation
(Reduction)

Cool to RT
Add Hydrochloric Acid

Hydrolysis & Salt Formation
(Stir for 4h)

Product Isolation:
6-Azaspiro[2.5]octane HCl

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Azaspiro[2.5]octane hydrochloride.

Reactivity Profile
The chemical reactivity is dominated by the secondary amine.

Nucleophilicity: The nitrogen atom possesses a lone pair of electrons (in the free base form),

making it a potent nucleophile. It readily participates in nucleophilic substitution and acylation

reactions.[1]

Basicity: As an amine, it is basic and will react with acids to form salts, as demonstrated by

its isolation as a hydrochloride.
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Steric Hindrance: The spirocyclic framework can introduce steric hindrance around the

nitrogen atom, potentially influencing its reactivity patterns compared to simpler acyclic or

monocyclic amines.[1]

Applications in Research and Drug Development
The unique structural features of 6-Azaspiro[2.5]octane hydrochloride make it a valuable

scaffold.

Medicinal Chemistry: It serves as a key intermediate for synthesizing more complex

molecules.[1][2] Derivatives have been investigated as antagonists for muscarinic

acetylcholine receptors, which are targets for neurodegenerative diseases like Parkinson's.

[1] The spirocyclic core helps to position substituents in precise three-dimensional

orientations, which is critical for achieving high receptor affinity and selectivity.

Organic Synthesis: It is used as a building block to introduce the azaspiro[2.5]octane motif

into larger molecules.[2]

Peptide Chemistry: The scaffold can be incorporated into peptides to create constrained

analogues, which can enhance biological activity and metabolic stability.[1]

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard Code Description Source

H302 Harmful if swallowed [4]

H315 Causes skin irritation [4]

H319 Causes serious eye irritation [4]

H332 Harmful if inhaled [4]

| H335 | May cause respiratory irritation |[4] |
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a

lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to

avoid inhalation of dust.[6][7]

Handling: Avoid all personal contact.[6] Do not eat, drink, or smoke when handling.[6] Avoid

generating dust.[6] After handling, wash hands thoroughly with soap and water.[6]

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][7]

Recommended storage is refrigerated at 2°C - 8°C.[2] Store away from incompatible

materials.[6]

Spill Response: In case of a spill, immediately clean it up using dry procedures to avoid

generating dust.[6] Wear appropriate PPE.[6] Collect the residue and place it in a sealed

container for disposal according to local regulations.[6][7]

Conclusion
6-Azaspiro[2.5]octane hydrochloride is a compound of significant utility in chemical and

pharmaceutical research. Its defining spirocyclic structure provides a rigid, three-dimensional

framework that is advantageous for designing novel therapeutics. While detailed experimental

data for some properties like melting point and pKa are not readily available in public literature,

they can be determined using standard, reliable laboratory protocols such as DSC and

potentiometric titration. A thorough understanding of its synthesis, reactivity, and handling

requirements is paramount for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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